(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one
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Overview
Description
Compound “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Compound “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and specific catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Compound “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one” is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, or therapeutic potential. The comparison highlights its distinct properties and potential advantages in various applications.
Properties
IUPAC Name |
(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-8-11(12(23)22(21-8)13-18-5-6-24-13)20-19-10-4-2-3-9(7-10)14(15,16)17/h2-4,7,19H,5-6H2,1H3/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRDZIMWJKYTPW-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=NNC2=CC=CC(=C2)C(F)(F)F)C3=NCCS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\NC2=CC=CC(=C2)C(F)(F)F)C3=NCCS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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